molecular formula C16H14N2O3S B5725784 2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid

2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid

Cat. No. B5725784
M. Wt: 314.4 g/mol
InChI Key: XARZQJRSWJQIPX-UHFFFAOYSA-N
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Description

2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MBCA and has a molecular formula of C17H14N2O3S.

Mechanism of Action

The mechanism of action of 2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has several biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to have anti-inflammatory and antioxidant properties, which may help reduce the risk of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid is its high thermal stability, which makes it a potential candidate for use in high-temperature applications. However, the compound is relatively expensive to produce, which may limit its use in certain applications.

Future Directions

There are several future directions for the research and development of 2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid. One area of interest is the use of the compound in the treatment of various diseases, including cancer and inflammatory diseases. Further research is needed to fully understand the mechanism of action of the compound and its potential therapeutic effects.
Another area of interest is the use of 2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid in the field of materials science. The compound has been found to have excellent thermal stability, which makes it a potential candidate for use in high-temperature applications.
In conclusion, 2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid is a promising compound with potential applications in various fields. The synthesis method has been reported to produce high yields of the compound with good purity. Further research is needed to fully understand the mechanism of action of the compound and its potential therapeutic effects.

Synthesis Methods

The synthesis of 2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid involves the reaction between 3-methylbenzoyl chloride and thiourea in the presence of sodium hydroxide. The resulting product is then treated with 2-nitrobenzoyl chloride, followed by reduction with sodium dithionite to obtain the final product. This synthesis method has been reported to produce high yields of the compound with good purity.

Scientific Research Applications

2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has been extensively studied for its potential applications in various fields. In the field of medicine, the compound has shown promising results in inhibiting the growth of cancer cells. It has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
In addition to its medicinal properties, 2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has also been studied for its use in the field of materials science. The compound has been found to have excellent thermal stability, which makes it a potential candidate for use in high-temperature applications.

properties

IUPAC Name

2-[(3-methylbenzoyl)carbamothioylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-10-5-4-6-11(9-10)14(19)18-16(22)17-13-8-3-2-7-12(13)15(20)21/h2-9H,1H3,(H,20,21)(H2,17,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARZQJRSWJQIPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[(3-Methylbenzoyl)amino]carbonothioyl}amino)benzoic acid

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